molecular formula C11H16F3N3O3 B3060060 3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate CAS No. 1609406-28-1

3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate

Cat. No. B3060060
CAS RN: 1609406-28-1
M. Wt: 295.26
InChI Key: CBRUVALCERAESE-UHFFFAOYSA-N
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Description

3-Isopropyl-5-(2-pyrrolidinyl)-1,2-oxazole, also known as 3-isopropyl-5-pyrrolidin-2-ylisoxazole, is a chemical compound with the molecular formula C10H16N2O . It is a member of the isoxazole class of compounds .


Molecular Structure Analysis

The molecular structure of 3-Isopropyl-5-(2-pyrrolidinyl)-1,2-oxazole consists of an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . Attached to this ring are an isopropyl group and a pyrrolidinyl group .


Chemical Reactions Analysis

Specific chemical reactions involving 3-Isopropyl-5-(2-pyrrolidinyl)-1,2-oxazole trifluoroacetate are not available in the sources I found. Isoxazoles, in general, can undergo a variety of reactions, including nucleophilic substitutions and additions, depending on the substituents present .

Scientific Research Applications

  • Drug Metabolism and Disposition : A study on a similar compound, 5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737), explored its metabolism, revealing intricate pathways including cytochrome P450-catalyzed hydroxylation, oxidation, and various conjugation reactions. This research provides insights into the metabolic processing of related oxadiazole compounds in different species (Johnson et al., 2008).

  • Tetrahedron Letters : Another study investigated the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, showcasing their potential as liquid crystalline monomers due to their phase transition behavior, which includes smectic or nematic phases depending on their structure (Jian et al., 2014).

  • European Journal of Medicinal Chemistry : Research on new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which is structurally related to oxadiazoles, revealed their potential antimicrobial activities. This study highlights the bioactive potential of oxadiazole derivatives in medical applications (Bayrak et al., 2009).

  • Chemistry of Heterocyclic Compounds : Another research focused on the recyclization of 1,3,4-Oxadiazoles into 1,2,4-Triazole derivatives, providing efficient methods for obtaining precursors of stable carbenes, which could be significant in the development of new pharmaceuticals (Korotkikh et al., 2005).

  • Tetrahedron : A study on novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products demonstrated their antitumor activity, indicating the potential of oxadiazole derivatives in cancer treatment (Maftei et al., 2016).

Safety and Hazards

The safety data sheet for 3-Isopropyl-5-(2-pyrrolidinyl)-1,2-oxazole provides information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

3-propan-2-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.C2HF3O2/c1-6(2)8-11-9(13-12-8)7-4-3-5-10-7;3-2(4,5)1(6)7/h6-7,10H,3-5H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRUVALCERAESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCCN2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate

CAS RN

1609406-28-1
Record name 1,2,4-Oxadiazole, 3-(1-methylethyl)-5-(2-pyrrolidinyl)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609406-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate
Reactant of Route 2
3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate
Reactant of Route 3
3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate
Reactant of Route 4
3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate
Reactant of Route 5
3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate
Reactant of Route 6
3-Isopropyl-5-(2-pyrrolidinyl)-1,2,4-oxadiazole trifluoroacetate

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